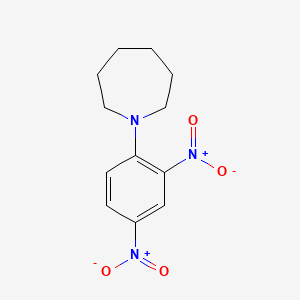

1-(2,4-Dinitrophenyl)azepane

Description

1-(2,4-Dinitrophenyl)azepane is a nitroaromatic compound featuring a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) substituted at the 2,4-positions of the phenyl group with nitro (-NO₂) groups. This structural arrangement confers significant electron-withdrawing properties, influencing its reactivity in nucleophilic substitution and redox reactions.

Properties

Molecular Formula |

C12H15N3O4 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

1-(2,4-dinitrophenyl)azepane |

InChI |

InChI=1S/C12H15N3O4/c16-14(17)10-5-6-11(12(9-10)15(18)19)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2 |

InChI Key |

INKRSLKJVZILKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Dinitrophenyl)azepane typically involves the reaction of azepane with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2,4-Dinitrophenyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted azepane derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1-(2,4-diaminophenyl)azepane.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas (for reduction), potassium permanganate (for oxidation), and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(2,4-Dinitrophenyl)azepane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other azepane derivatives.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2,4-dinitrophenyl)azepane, highlighting differences in substituents, molecular properties, and reactivity:

Reactivity and Kinetic Analysis

Evidence from 2,4-dinitrobenzene derivatives (e.g., 2,4-dinitrophenyl ethers, sulfides) reveals that nitro groups significantly accelerate nucleophilic aromatic substitution (SNAr) reactions. For example:

- Hydrazine Reactivity : Reactions of 2,4-dinitrophenyl ethers with hydrazine in DMSO follow pseudo-first-order kinetics, with second-order rate constants (kA) ranging from 0.05 to 0.20 M⁻¹s⁻¹ depending on the leaving group (e.g., -OPh, -SPh). The electron-withdrawing nitro groups stabilize the Meisenheimer intermediate, facilitating substitution .

- Thermodynamic Parameters : ΔH° and ΔS° values for these reactions are typically negative , indicating exothermic processes with ordered transition states.

This compound is expected to exhibit similar reactivity patterns, though the azepane ring’s larger size may reduce steric strain compared to six-membered analogs like piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.